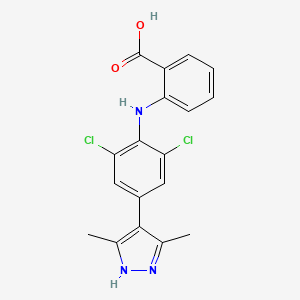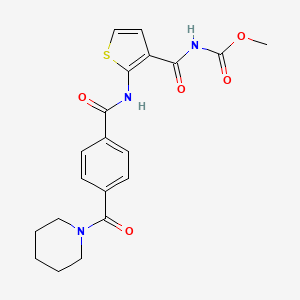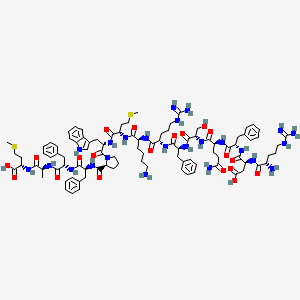
Ophiopogonside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ophiopogonside A is a naturally occurring compound derived from the plant Ophiopogon japonicus. It is a type of terpenoid, specifically a sesquiterpene, and has been found to possess significant anti-cancer activity . This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor effects .
Preparation Methods
Ophiopogonside A is typically isolated from the roots of Ophiopogon japonicus. The preparation involves several steps:
Extraction: The roots are cut into small pieces and soaked in a solvent such as ethanol.
Separation: The mixture is subjected to processes like extraction, distillation, or solvent evaporation to separate the compound.
Purification: Techniques such as chromatography are used to purify this compound from other components.
Chemical Reactions Analysis
Ophiopogonside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ophiopogonside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and sesquiterpenes.
Biology: Researchers study its effects on cellular processes, including apoptosis and autophagy.
Medicine: this compound is investigated for its potential in treating various cancers, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, cosmetics, and health products
Mechanism of Action
The anti-cancer activity of Ophiopogonside A is primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It targets multiple molecular pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Ophiopogonside A is unique among sesquiterpenes due to its specific structure and pharmacological properties. Similar compounds include:
Ophiopogonin B: Another compound derived from Ophiopogon japonicus with similar anti-cancer properties.
Ophiopogonin D: Known for its anti-inflammatory and antioxidant activities.
Liriopesides B: Found in Liriope spicata, with notable anti-tumor effects.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and pathways.
Properties
Molecular Formula |
C26H44O10 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-[(3R,5R,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O10/c1-12-5-7-14(9-16-13(2)6-8-15(12)16)26(3,4)36-25-23(32)21(30)20(29)18(35-25)11-34-24-22(31)19(28)17(27)10-33-24/h12-14,17-25,27-32H,5-11H2,1-4H3/t12-,13-,14-,17-,18-,19+,20-,21+,22-,23-,24+,25+/m1/s1 |
InChI Key |
CMWCOGXNTXNBEV-GOIGYIMQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CC2=C1CC[C@H]2C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)


![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)


![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)


![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)

![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

